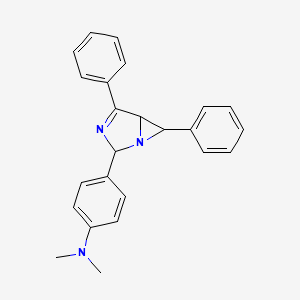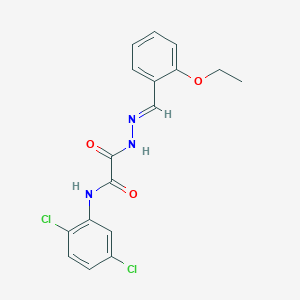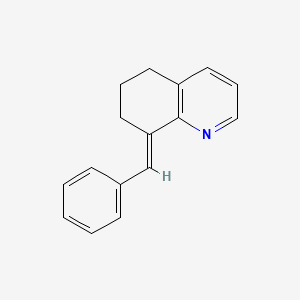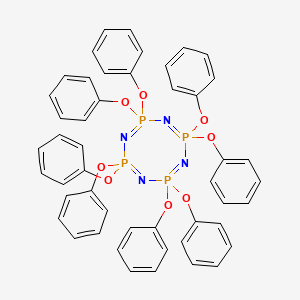![molecular formula C18H20ClN3OS B12002555 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide CAS No. 62621-68-5](/img/structure/B12002555.png)
5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide is a complex organic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with a chlorophenyl group, an ethyl group, and a dimethylcarboxamide group. It is of interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide typically involves multiple steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Diazepine Ring Formation: The diazepine ring is then formed by reacting the thieno ring with appropriate amine derivatives under controlled conditions.
Substitution Reactions: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethyl group can be added through alkylation reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the diazepine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated diazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine
In medicine, the compound is explored for its potential pharmacological effects. It may exhibit properties such as anxiolytic, sedative, or anticonvulsant activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of these receptors, leading to changes in neuronal excitability and neurotransmission. The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.
Rilmazafone: A prodrug that is metabolized into active benzodiazepine metabolites.
Uniqueness
Compared to similar compounds, 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide is unique due to its thieno ring structure, which may confer distinct pharmacological properties. Its specific substitutions also differentiate it from other benzodiazepine derivatives, potentially leading to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62621-68-5 |
|---|---|
分子式 |
C18H20ClN3OS |
分子量 |
361.9 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydrothieno[2,3-e][1,4]diazepine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3OS/c1-4-12-11-14-16(13-7-5-6-8-15(13)19)20-9-10-22(17(14)24-12)18(23)21(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChIキー |
ZEZXKIHUAYMNLC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N(CCN=C2C3=CC=CC=C3Cl)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



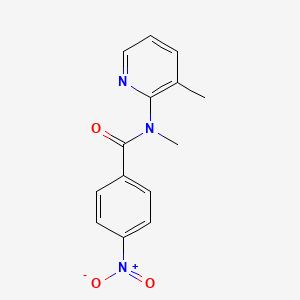
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
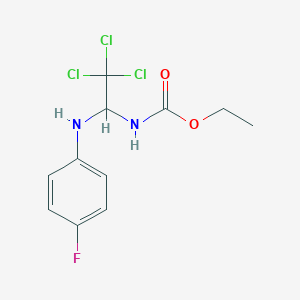
![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)

